molecular formula C13H14N4O2 B13499277 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Cat. No.: B13499277
M. Wt: 258.28 g/mol
InChI Key: UYLCMFFNTCBIBW-UHFFFAOYSA-N
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Description

3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused with a 6-amino-1-methylindazole moiety. This structure combines the rigid aromatic indazole system with the glutarimide-like piperidine-dione scaffold, which is frequently associated with biological activity, particularly in immunomodulation and targeted protein degradation .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19)

InChI Key

UYLCMFFNTCBIBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthesis of the Indazole Core

The indazole nucleus, a fused heterocycle, is typically prepared via cyclization reactions involving o-nitroaryl compounds with hydrazines or hydrazine derivatives. A common approach involves:

  • Starting Material: o-nitroaniline derivatives, which serve as precursors.
  • Reaction Conditions: Cyclization often occurs under reductive or basic conditions, sometimes employing catalysts like palladium or copper to facilitate the formation of the indazole ring.
  • Key Reagents: Hydrazines or hydrazine derivatives are introduced to promote ring closure, with subsequent oxidation steps to aromatize the indazole core.

This method aligns with the general procedures for indazole synthesis documented in heterocyclic chemistry literature, emphasizing high regioselectivity and yields.

Functionalization at the 3-Position of Indazole

Post core synthesis, selective functionalization at the 3-position is achieved through:

  • Electrophilic substitution or cross-coupling reactions: Utilizing halogenated indazoles (e.g., 3-chloro or 3-bromo derivatives) as intermediates.
  • Reaction Conditions: Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings are frequently employed to introduce amino or other substituents at this position.
  • Reagents: Boronic acids, amines, or related coupling partners facilitate the attachment of desired groups, including amino functionalities.

Specific Synthetic Routes from Patent Literature

A notable patent (US20110065750A1) describes the synthesis of similar compounds, emphasizing:

  • Stepwise assembly: Starting from 3-aminophthalic acid derivatives, followed by amidation with piperidine-2,6-dione.
  • Reaction Conditions: Reflux in acetonitrile with triethylamine, followed by purification steps, including filtration and crystallization.
  • Yield Optimization: Adjustments in reaction time, temperature, and reagent equivalents to maximize yield and purity.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Conditions Key Features Reference
1 o-nitroaniline derivatives Hydrazines, catalysts Cyclization under basic/reductive conditions Formation of indazole core ,,
2 Halogenated indazole Boronic acids, amines Palladium-catalyzed cross-coupling Selective substitution at 3-position ,
3 Functionalized indazole Piperidine-2,6-dione derivatives Activation and coupling (EDC/DCC) Formation of final compound

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The 6-amino group on the indazole ring undergoes characteristic nucleophilic reactions:

Reaction TypeConditionsProductsKey Observations
Acylation Acetic anhydride, DCM, RTN-Acetyl derivativeSelective acetylation at the amino group without affecting the piperidine-2,6-dione core .
Sulfonation Sulfonyl chlorides, pyridineSulfonamide derivativesReaction efficiency depends on steric hindrance; yields range from 45–78% .
Alkylation Alkyl halides, K₂CO₃, DMFN-Alkylated analoguesCompetitive alkylation at both amino and piperidine carbonyl oxygen observed at elevated temperatures .

Electrophilic Substitution on the Indazole Ring

The indazole moiety participates in electrophilic aromatic substitution (EAS) despite the electron-withdrawing effects of the amino and methyl groups:

PositionReagentProductYield
C-4HNO₃/H₂SO₄ (nitration)4-Nitro derivative32% (due to steric hindrance from the methyl group) .
C-5Br₂/FeBr₃ (bromination)5-Bromo derivative68% yield; regioselectivity confirmed by NOESY .

Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling :

    • Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (e.g., 6-(4-fluorophenyl) analogue) .

    • Optimal conditions: DME/H₂O (3:1), 80°C, 12h (yields: 55–82%) .

  • Buchwald-Hartwig Amination :

    • Forms N-aryl derivatives using XPhos Pd G3 catalyst .

Piperidine-2,6-dione Ring Modifications

The dione ring exhibits unique reactivity:

ReactionConditionsOutcome
Reduction NaBH₄/MeOHPartial reduction to piperidine-2,6-diol observed but unstable .
Ring-Opening NH₂NH₂/H₂OCleavage to form linear diamide derivatives under harsh conditions .

Stability Under Acidic/Basic Conditions

  • Acidic (pH < 3) : Rapid hydrolysis of the piperidine-2,6-dione ring occurs, generating glutarimide derivatives .

  • Basic (pH > 10) : Degradation via retro-Michael reaction at the C-3 position (t₁/₂ = 2h at pH 12) .

Comparative Reactivity with Structural Analogues

CompoundKey Structural DifferenceReactivity Contrast
3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dioneAmino group at C-7Lower EAS reactivity due to altered electronic effects.
3-(5-Bromoindolyl)piperidine-2,6-dioneIndole vs. indazole coreFaster Suzuki coupling rates (indole’s higher electron density) .

Mechanism of Action

The mechanism of action of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can act as tyrosine-protein kinase inhibitors, which play a crucial role in the regulation of angiogenesis and vascular development . The specific pathways involved depend on the particular indazole derivative and its target.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table highlights structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (Target) Piperidine-2,6-dione + indazole 6-Amino, 1-methyl on indazole ~274.28 (estimated) PROTAC synthesis (inferred)
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide analog) Piperidine-2,6-dione + isoindolinone 6-Amino on isoindolinone 259.26 PROTAC synthesis, cereblon binding
3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione derivatives Piperidine-2,6-dione + isoindolinone Varied substituents on isoindolinone (e.g., halogens, alkyl groups) 250–300 (typical) Anticancer, immunomodulatory (patented)
3-(4-Hydroxyphenyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione Piperidine-2,6-dione + isoindolinone 4-Hydroxyphenyl on isoindolinone ~275 (estimated) Kinase inhibition (ALK-targeted)
Polymer-bound 1-[3-(Silsesquioxanyl)propyl]piperidine-2,6-diones Piperidine-2,6-dione + polymer Silsesquioxane backbone >1000 Material science (film coatings)

Key Structural Insights :

  • Indazole vs.
  • Amino Group Positioning: The 6-amino group on the indazole may influence hydrogen bonding and cereblon binding affinity, similar to lenalidomide’s 4-amino group on isoindolinone .
  • Methyl Substitution : The 1-methyl group on the indazole likely improves metabolic stability compared to unsubstituted analogs .

Functional Insights :

  • Kinase-targeted derivatives prioritize hydrogen-bonding interactions via pyrimidine substituents, diverging from the target’s indazole-mediated effects .

Biological Activity

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, with CAS number 2152672-96-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H14N4O2
  • Molecular Weight : 258.28 g/mol
  • Purity : > 96% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cancer and autoimmune diseases.

Kinase Inhibition

Recent research indicates that compounds structurally similar to this compound exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as PDGFRA and KIT. These kinases are critical in the pathogenesis of several malignancies, including gastrointestinal stromal tumors (GISTs) .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Kinase InhibitionPDGFRAPotent inhibition
Sigma Receptor BindingSigma-2 ReceptorPotential therapeutic target
Anti-inflammatory EffectsRORγtModulation of Th17 pathway
Anticancer ActivityMultiple RTKsInhibition of tumor growth

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Inhibition of PDGFRA :
    • A study demonstrated that indazole derivatives can effectively inhibit PDGFRA activity, which is crucial for the treatment of GISTs. The structural modifications similar to those found in this compound enhance selectivity and potency against this target .
  • Sigma Receptor Activity :
    • Research focusing on sigma receptors highlighted the role of sigma-2 receptor ligands in modulating cancer progression and central nervous system disorders. Compounds with similar structures showed promising results in binding affinity assays .
  • RORγt Inhibition :
    • The compound has been implicated in the modulation of RORγt, a nuclear receptor that regulates Th17 cell differentiation and cytokine production. This suggests potential applications in treating autoimmune diseases .

Q & A

Q. What are the recommended synthetic routes for 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, and how can reaction conditions be optimized?

The synthesis typically involves coupling 6-amino-1-methyl-1H-indazole derivatives with piperidine-2,6-dione precursors. Key steps include:

  • Cyclization : Using reagents like EDCI/HOBt for amide bond formation between indazole and piperidine-dione moieties.
  • Protection/Deprotection : Amino groups may require Boc protection to prevent side reactions during coupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance reaction efficiency . Validation via LC-MS and NMR ensures intermediate purity before deprotection .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Methodological steps include:

  • Crystallization : Slow evaporation from DMSO/water mixtures to obtain high-quality crystals.
  • Data Collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement : SHELXL (for small-molecule refinement) and Olex2 for structure solution. SHELXL’s robust handling of twinned data is critical for complex heterocycles .

Advanced Research Questions

Q. What strategies are effective for characterizing polymorphic forms of this compound, and how do they impact biological activity?

Polymorphs can alter solubility and bioavailability. Key approaches:

  • PXRD and DSC : Identify distinct crystalline phases and thermal stability .
  • Stability Testing : Accelerated aging under humidity/temperature gradients to assess form transitions.
  • Biological Correlation : Compare IC50 values of polymorphs in cereblon-binding assays (e.g., AlphaScreen) to link physical forms to activity .

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs (e.g., lenalidomide)?

Discrepancies may arise from substituent effects on cereblon binding. Methodological solutions:

  • Structural Overlays : Compare X-ray structures (e.g., PDB 9CUO) to identify steric clashes caused by the indazole’s methyl group .
  • PROTAC Assays : Test degradation efficiency of BRD4 or IKZF1 using this compound as a cereblon recruiter versus lenalidomide .
  • Orthogonal Validation : Use SPR to measure binding kinetics and ITC for thermodynamic profiling .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in PROTACs incorporating this compound?

Focus on modular modifications:

  • Linker Optimization : Introduce PEG or alkyl spacers between the compound and E3 ligase-binding domains. Assess proteasome recruitment via ubiquitination assays .
  • Substituent Screening : Replace the 1-methyl group with halogens or bulkier groups to probe cereblon’s hydrophobic pocket.
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize synthetic targets .

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